molecular formula C11H20N4O B1523979 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine CAS No. 1249225-78-2

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine

Cat. No. B1523979
CAS RN: 1249225-78-2
M. Wt: 224.3 g/mol
InChI Key: GRRSAHUQZCBOSI-UHFFFAOYSA-N
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Description

“1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Compounds with 1,2,4-oxadiazole rings have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, and other activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been a topic of interest in medicinal chemistry . The synthesis often involves the use of substituted benzoic acid and ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) under nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of “1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine” can be confirmed by 1 HNMR, 13 CNMR, and Mass spectral analysis . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Medicinal Chemistry: Anticancer Potential

The 1,2,4-oxadiazole moiety is a common feature in many experimental and investigational drugs due to its bioactive properties . Research indicates that derivatives of 1,2,4-oxadiazoles, like the compound , have been evaluated for their anticancer activities. The MTT assay, which measures the activity of mitochondrial enzymes, has been used to determine the viability of cancer cells after treatment with such compounds, suggesting their potential role in developing new anticancer therapies .

Agriculture: Pest and Disease Control

In agriculture, 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including nematocidal and anti-fungal effects . These compounds have been tested against plant pathogens like Meloidogyne incognita and Rhizoctonia solani, offering a promising avenue for the development of efficient and low-risk chemical pesticides.

Material Science: Synthesis of Novel Materials

The compound’s structural motif is valuable in material science for synthesizing novel materials. Scientists leverage the unique properties of 1,2,4-oxadiazoles to create materials with specific characteristics suitable for various applications, including electronics and photonics .

Environmental Science: Eco-Friendly Synthesis

The synthesis of 1,2,4-oxadiazoles, including derivatives like our compound of interest, can be achieved using environmentally friendly methods. These methods reduce the use of volatile organic solvents, aligning with the current demand for green chemistry practices .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound has potential applications in enzyme inhibition. Studies have utilized molecular docking to predict the interaction of 1,2,4-oxadiazole derivatives with enzymes like Trypanosoma cruzi cysteine protease cruzain, which could lead to new treatments for diseases like Chagas disease .

Drug Discovery: Bioisosteres

1,2,4-Oxadiazoles serve as bioisosteres in drug discovery, replacing functional groups like amides or esters to modify the biological properties of a molecule. This can lead to the discovery of new drugs with improved efficacy, stability, or reduced toxicity .

Future Directions

The future directions for “1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . Additionally, these compounds could be investigated for their anticancer activity towards a panel of human cancer cell lines .

properties

IUPAC Name

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-3-11-13-10(14-16-11)8-15-6-4-5-9(7-15)12-2/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRSAHUQZCBOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCCC(C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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